3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonylmethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-23(21,12-16-15-7-3-4-8-17(15)22-18-16)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRESATMQJTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 3,4-dihydroisoquinolin-2(1H)-yl group and the sulfonylmethyl group. These steps often require specific reagents and catalysts to ensure high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole exerts its effects involves its interaction with specific molecular targets. The benzo[d]isoxazole core can bind to enzymes or receptors, altering their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Dihydroisoquinoline vs. Dihydroisoxazole Sulfonyl Groups
The target compound’s dihydroisoquinoline-sulfonyl group distinguishes it from analogs such as 3-{[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonyl]methyl}benzo[d]isoxazole . The dihydroisoquinoline moiety introduces a bicyclic, planar structure that may enhance π-π stacking interactions with aromatic residues in enzyme active sites, compared to the monocyclic dihydroisoxazole in the analog. This modification could improve binding affinity but may also reduce solubility due to increased hydrophobicity.
Substituent Variations in Sulfonamide-Linked Compounds
Compounds 1a-f (3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives) share a sulfonamide linker but differ in substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) . For instance, the electron-withdrawing nature of benzoisoxazole may enhance metabolic stability compared to electron-rich benzene rings in 1a-f.
Herbicidal Activity of Benzoisoxazole Derivatives
The analog 3-{[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonyl]methyl}benzo[d]isoxazole demonstrated herbicidal activity by inhibiting VLCFA elongation, with IC₅₀ values in the nanomolar range . While the target compound’s activity remains uncharacterized, its dihydroisoquinoline group may confer improved target engagement due to stronger van der Waals interactions with hydrophobic enzyme pockets.
Multitarget Ligands with Benzothiazole Cores
Compound 4e, (3,4-dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone, shares the dihydroisoquinoline moiety but employs a benzothiazole core and propoxy linker . Benzothiazoles are more lipophilic than benzoisoxazoles, which may influence blood-brain barrier penetration in neurological targets. The sulfonylmethyl bridge in the target compound could provide conformational rigidity absent in 4e’s flexible propoxy chain.
Electronic and Steric Properties
Impact of Heterocyclic Cores
The benzo[d]isoxazole core in the target compound is more electron-deficient than benzothiazole (4e) or dihydroquinazoline (1a-f) systems. This property may enhance interactions with positively charged residues (e.g., lysine or arginine) in target proteins. Conversely, the dihydroisoquinoline’s tertiary amine could act as a hydrogen-bond acceptor, a feature absent in dihydroisoxazole-based analogs.
Sulfonyl Group Positioning
The sulfonyl group in the target compound is positioned para to the isoxazole oxygen, creating a linear geometry that may optimize hydrogen-bonding networks.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Computational Insights
Molecular docking studies using methods like Glide (–5) could elucidate the target compound’s binding mode. Glide’s torsional flexibility optimization and empirical scoring functions are well-suited for comparing sulfonylmethyl-linked analogs. For example, the dihydroisoquinoline group’s planar structure may yield lower root-mean-square deviation (RMSD) values in pose prediction compared to bulkier substituents in 1a-f .
Biological Activity
The compound 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its unique structural features suggest a multifaceted mechanism of action that could be exploited in pharmacological applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dihydroisoquinoline moiety : Known for its diverse biological properties, including antitumor and neuroprotective effects.
- Benzo[d]isoxazole core : Often associated with various pharmacological activities, such as anti-inflammatory and analgesic effects.
- Sulfonyl group : Enhances solubility and bioavailability, potentially influencing the compound's interaction with biological targets.
1. Inhibition of Enzymes
Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit potent inhibitory effects on various enzymes, particularly aldo-keto reductases (AKRs). A notable study identified a related compound as a highly selective inhibitor of AKR1C3, which plays a critical role in steroid metabolism and is implicated in breast and prostate cancers . The sulfonamide group in the structure aids in binding to the enzyme, enhancing potency.
2. Antitumor Activity
The compound's structural analogs have been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar frameworks have demonstrated significant activity against breast cancer cells by modulating pathways associated with cell growth and apoptosis .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : The compound's ability to bind to specific enzymes alters their activity, leading to downstream effects on metabolic pathways.
- Signal Transduction Modulation : It may influence signaling pathways involved in cell survival and proliferation, particularly in cancerous cells.
- Potential Neuroprotective Effects : Some studies suggest that derivatives of 3,4-dihydroisoquinoline can protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases .
Case Study 1: AKR1C3 Inhibition
A high-throughput screening identified a related compound as an inhibitor of AKR1C3 with an IC50 value in the low nanomolar range. This study highlighted the importance of the carboxylate positioning within the enzyme's active site as critical for binding efficiency .
Case Study 2: Anticancer Efficacy
In a series of experiments involving various cancer cell lines, compounds derived from the same structural class exhibited varying degrees of cytotoxicity. One study reported that a specific derivative led to a significant reduction in cell viability at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Q & A
Q. What are common synthetic strategies for constructing the benzo[d]isoxazole core in this compound?
The benzo[d]isoxazole scaffold is typically synthesized via cyclization reactions. For example, highlights methods for benzo-fused heterocycles, such as condensation of hydroxylamine derivatives with substituted benzaldehydes under acidic conditions . In related work ( ), trifluoromethanesulfonate intermediates were used to activate positions for nucleophilic substitution, suggesting sulfonylmethyl groups could be introduced post-cyclization using sulfonyl chlorides .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify dihydroisoquinoline proton environments and sulfonylmethyl integration (e.g., used NMR to resolve benzothiazole derivatives) .
- Mass Spectrometry (MS) : ESI-MS (as in ) confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Used in to validate purity (e.g., C 56.97% observed vs. 57.06% calculated) .
Advanced Research Questions
Q. How can researchers address challenges in introducing the sulfonylmethyl group during synthesis?
Sulfonation reactions often require controlled conditions to avoid over-sulfonation or decomposition. recommends using sulfonyl chlorides (e.g., trifluoromethanesulfonyl chloride) in anhydrous solvents like dichloromethane at 0–5°C to moderate exothermicity . Post-sulfonation purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical, as demonstrated in for methylsulfonyl-substituted analogs .
Q. What experimental approaches resolve stereochemical ambiguities in the dihydroisoquinoline moiety?
Stereochemical analysis can be achieved via:
- X-ray Crystallography : As applied in to resolve (R)- and (S)-configurations in tetrahydroisoquinoline derivatives .
- Chiral HPLC : To separate enantiomers, followed by optical rotation measurements (noted in for dihydrobenzimidazole analogs) .
Q. How can contradictory data between computational models and experimental NMR results be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational barriers). employed DFT calculations to predict NMR chemical shifts, which were cross-validated with experimental data using correlation plots . Adjusting solvent parameters (e.g., DMSO vs. CDCl3) in computational models can improve alignment with observed spectra.
Methodological Considerations for Data Analysis
Q. What strategies mitigate side reactions during the coupling of dihydroisoquinoline and benzo[d]isoxazole units?
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) before coupling, as seen in for benzimidazole synthesis .
- Catalyst Screening : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, optimizing ligand systems (e.g., XPhos) to enhance yield .
Q. How should researchers handle discrepancies in melting points versus literature values for this compound?
- Recrystallization : Use solvents like ethanol or ethyl acetate (as in ) to improve crystal purity .
- Differential Scanning Calorimetry (DSC) : Verify polymorphic forms or hydrate/solvate formation, which may alter melting behavior.
Tables of Key Data from Evidence
| Parameter | Example from Evidence | Source |
|---|---|---|
| Melting Point | 138°C (for isoxazoline analog) | |
| ESI-MS m/z | 460.2 [M+H]+ (benzothiazole derivative) | |
| Elemental Analysis (C%) | 56.97% observed vs. 57.06% calculated | |
| X-ray Resolution | 0.84 Å (for tetrahydroisoquinoline structure) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
